molecular formula C20H17N3O B2751616 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole CAS No. 299159-59-4

1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B2751616
CAS No.: 299159-59-4
M. Wt: 315.376
InChI Key: GKMNKVBETYLTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a benzotriazole moiety linked to a biphenyl group through a methoxymethyl bridge.

Preparation Methods

The synthesis of 1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable biphenyl derivative. One common method includes the use of chloromethyl methyl ether as a methoxymethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Scientific Research Applications

1-{[(4-Phenylphenyl)methoxy]methyl}-1H-1,2,3-benzotriazole has a wide range of scientific research applications:

Properties

IUPAC Name

1-[(4-phenylphenyl)methoxymethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-2-6-17(7-3-1)18-12-10-16(11-13-18)14-24-15-23-20-9-5-4-8-19(20)21-22-23/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMNKVBETYLTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)COCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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